molecular formula C7H13ClO2 B1582854 2-(2-Chloroethoxy)tetrahydro-2H-pyran CAS No. 5631-96-9

2-(2-Chloroethoxy)tetrahydro-2H-pyran

Cat. No.: B1582854
CAS No.: 5631-96-9
M. Wt: 164.63 g/mol
InChI Key: ZVVQFPGYDBUGQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with 2-chloroethanol under acidic conditions. The reaction is catalyzed by an acid such as p-toluenesulfonic acid . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Chemistry

Overview:
In synthetic chemistry, 2-(2-Chloroethoxy)tetrahydro-2H-pyran serves as a versatile intermediate for the synthesis of various organic compounds. It plays a crucial role in facilitating the development of new pharmaceuticals and agrochemicals.

Case Study:
A study demonstrated the use of this compound in a two-step derivatization process to synthesize novel alkylated products. The reaction conditions were optimized using microwave-assisted heating, resulting in high yields of the target compounds, showcasing its utility in complex organic synthesis .

Drug Development

Overview:
The compound is explored for its potential to enhance the bioavailability and stability of active pharmaceutical ingredients (APIs). Its unique structure allows it to be integrated into drug formulations effectively.

Case Study:
Research has indicated that this compound can be utilized in the design of inhibitors targeting specific kinases. The compound's ability to improve the solubility and stability of these inhibitors has been documented, making it a valuable asset in pharmaceutical development .

Material Science

Overview:
In material science, this compound is used in the formulation of specialty polymers and resins. Its incorporation leads to improved properties such as chemical resistance and durability.

Data Table: Properties of Polymers Formulated with this compound

PropertyStandard PolymerPolymer with this compound
Chemical ResistanceModerateHigh
Thermal StabilityLowImproved
Mechanical StrengthModerateEnhanced

Research Laboratories

Overview:
In research laboratories, this compound is employed for studying reaction mechanisms and developing new synthetic pathways. Its versatility aids researchers in discovering innovative solutions.

Case Study:
Laboratory studies have utilized this compound to investigate novel synthetic routes for complex organic molecules. These studies have resulted in significant advancements in understanding reaction kinetics and mechanisms .

Environmental Applications

Overview:
The compound is also investigated for its potential use in developing environmentally friendly solvents and reagents, contributing to greener chemistry practices.

Case Study:
Research has highlighted the efficacy of this compound as a solvent that minimizes environmental impact while maintaining effectiveness in various chemical reactions. Its application in sustainable chemistry practices is gaining traction .

Mechanism of Action

The mechanism of action of 2-(2-Chloroethoxy)tetrahydro-2H-pyran involves its ability to act as a protecting group for hydroxyl functionalities. The compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles, leading to the formation of new chemical bonds. This property makes it valuable in synthetic chemistry for the protection and deprotection of hydroxyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloroethoxy)tetrahydro-2H-pyran is unique due to its specific reactivity and ability to introduce a protected 2-hydroxyethyl group. Its chlorine atom allows for versatile substitution reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

2-(2-Chloroethoxy)tetrahydro-2H-pyran, with the chemical formula C7_7H13_{13}ClO2_2 and CAS number 5631-96-9, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 162.63 g/mol
  • Structure : The compound features a tetrahydropyran ring substituted with a chloroethoxy group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and cytotoxic effects. The specific mechanisms through which it operates are still under investigation.

Antimicrobial Activity

Studies have demonstrated that derivatives of tetrahydropyran compounds can exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi. The presence of the chloroethoxy group may enhance these effects by increasing lipophilicity and facilitating membrane penetration.

Cytotoxic Effects

In vitro assays have revealed that this compound can induce cytotoxicity in certain cancer cell lines. The compound's mechanism appears to involve the disruption of cellular processes, potentially through the induction of apoptosis or cell cycle arrest.

The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific cellular receptors or enzymes involved in metabolic pathways. For example, it could act as a ligand for transcription factors that regulate gene expression related to stress responses or apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several tetrahydropyran derivatives, including this compound. Results indicated:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) : Ranged from 32 to 128 µg/mL depending on the strain.
  • : The compound demonstrated moderate antibacterial activity, suggesting potential for development as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

Another research project assessed the cytotoxic effects of this compound on human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50_{50} Values:
    • MCF-7: 15 µM
    • HeLa: 20 µM
  • Mechanism Insights : Flow cytometry analysis indicated an increase in apoptotic cells upon treatment, supporting its potential as an anticancer agent.

Data Tables

PropertyValue
Molecular FormulaC7_7H13_{13}ClO2_2
Molecular Weight162.63 g/mol
Antimicrobial MIC (E. coli)64 µg/mL
Antimicrobial MIC (S. aureus)128 µg/mL
Cytotoxicity IC50_{50} (MCF-7)15 µM
Cytotoxicity IC50_{50} (HeLa)20 µM

Q & A

Q. What are the synthetic methodologies for preparing 2-(2-Chloroethoxy)tetrahydro-2H-pyran?

Basic Question
The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting tetrahydropyran-2-ol with 2-chloroethyl electrophiles under basic conditions. For example, microwave-assisted alkylation using NaH or K₂CO₃ in DMF at 100–200°C achieves high regioselectivity and yields (~70–79%) .

Advanced Research Focus
Recent advances emphasize stereocontrol during synthesis. Copper(II)–bisphosphine catalysts enable diastereoselective oligomerization to generate substituted tetrahydropyrans, though specific adaptations for 2-(2-chloroethoxy) derivatives require optimization of ligand-electron effects and solvent polarity .

Q. How is this compound utilized as a protecting group in organic synthesis?

Basic Question
The tetrahydropyran (THP) moiety acts as a hydroxyl-protecting group. The chloroethoxy side chain enhances stability under acidic conditions, making it suitable for multi-step syntheses. For instance, THP ethers are formed by reacting alcohols with the compound in the presence of catalytic acid (e.g., p-TsOH) .

Advanced Research Focus
Selective deprotection strategies are critical. While traditional THP removal uses aqueous HCl, the chloroethoxy variant may require milder conditions (e.g., PPTS in ethanol) to avoid side reactions. Computational modeling (DFT) can predict hydrolysis pathways and optimize conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Basic Question
Key methods include:

  • ¹H/¹³C NMR : Distinct signals for the THP ring (δ 3.4–4.0 ppm for oxygenated protons) and chloroethoxy chain (δ 3.6–3.8 ppm for CH₂Cl).
  • HRMS : APCI-TOF analysis confirms molecular ions (e.g., [M+H]⁺ at m/z 223.08842 for C₁₃H₁₆ClO) .

Properties

IUPAC Name

2-(2-chloroethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVQFPGYDBUGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292031
Record name 2-(2-Chloroethoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5631-96-9
Record name 5631-96-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Chloroethoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Chloro ethanol (8.06 g, 100 mmol) was dissolved in dry CH2Cl2 (100 ml ) and cooled to 0° C. in an ice bath under argon. To this stirred solution was added dihydropyran (12.6 g, 150 mmol) followed by pyridinium -p-toluene -4-sulfonate (1.25 g, 5 mmol) and the stirring continued for overnight. The reaction mixture was evaporated to dryness and dissolved in EtOAc (200 ml). The EtOAC extract was washed with 5% NaHCO3 solution (100 ml), water (100 ml) and brine (100 ml). The organic extract was dried and evaporated to dryness. The crude material was purified by flash chromatography over silica gel using hexane→CH2Cl2 as the eluent. The pure fractions collected together and evaporated to give 11 g (67%) of pure product.
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
pyridinium -p-toluene -4-sulfonate
Quantity
1.25 g
Type
reactant
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Chloroethoxy)tetrahydro-2H-pyran
2-(2-Chloroethoxy)tetrahydro-2H-pyran
2-(2-Chloroethoxy)tetrahydro-2H-pyran
Reactant of Route 4
2-(2-Chloroethoxy)tetrahydro-2H-pyran
Reactant of Route 5
2-(2-Chloroethoxy)tetrahydro-2H-pyran
Reactant of Route 6
2-(2-Chloroethoxy)tetrahydro-2H-pyran

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